Welcome to the BenchChem Online Store!
molecular formula C8H8ClN3 B8652855 5-Chloro-2,7-dimethyl-1H-imidazo[4,5-b]pyridine CAS No. 219766-55-9

5-Chloro-2,7-dimethyl-1H-imidazo[4,5-b]pyridine

Cat. No. B8652855
M. Wt: 181.62 g/mol
InChI Key: AVOXIZBFHMFXTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08507484B2

Procedure details

2-Amino-6-chloro-4-methyl-3-nitropiridine (1.2 g, 6.40 mmol) synthesized according to the method described in WO98/02442 was dissolved in ethanol (65 mL), and tin(II) chloride dihydrate (4.33 g, 19.2 mmol) was added, followed by stirring at 75° C. for 2 hours. The reaction mixture was diluted with ethyl acetate and was added with 3 mol/L aqueous sodium hydroxide solution. The unsoluble material was filtered out through Celite, and washed with ethyl acetate. The filtrate was sequentially washed with water, saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. Next, polyphosphoric acid (15.3 g) and acetic acid (1.72 mL, 30.0 mmol) was added to the residue, and was stirred for 80° C. for 3 hours. The reaction mixture was moved to ice water and sodium carbonate (11.4 g, 0.108 mol) was added in a little portion while stirring. Then, 28% aqueous ammonia solution was added to the residue to control the pH to 9 and the mixture was stirred for 1 hour. Precipitated crude crystals were collected by filtration, and were washed with water, and the obtained crystals were dried in vacuo at 40° C. overnight to obtain Compound P38 (395 mg, 34%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4.33 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
polyphosphoric acid
Quantity
15.3 g
Type
reactant
Reaction Step Five
Quantity
1.72 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
11.4 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
65 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-])=O)=[C:6]([CH3:11])[CH:5]=[C:4]([Cl:12])[N:3]=1.O.O.[Sn](Cl)Cl.[OH-].[Na+].[C:20](O)(=O)[CH3:21].C(=O)([O-])[O-].[Na+].[Na+].N>C(O)C.C(OCC)(=O)C>[Cl:12][C:4]1[N:3]=[C:2]2[N:1]=[C:20]([CH3:21])[NH:8][C:7]2=[C:6]([CH3:11])[CH:5]=1 |f:1.2.3,4.5,7.8.9|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
NC1=NC(=CC(=C1[N+](=O)[O-])C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
4.33 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
polyphosphoric acid
Quantity
15.3 g
Type
reactant
Smiles
Name
Quantity
1.72 mL
Type
reactant
Smiles
C(C)(=O)O
Step Six
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
11.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Nine
Name
Quantity
65 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
by stirring at 75° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The unsoluble material was filtered out through Celite
WASH
Type
WASH
Details
washed with ethyl acetate
WASH
Type
WASH
Details
The filtrate was sequentially washed with water, saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
STIRRING
Type
STIRRING
Details
was stirred for 80° C. for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
was added in a little portion
STIRRING
Type
STIRRING
Details
while stirring
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Precipitated crude crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
were washed with water
CUSTOM
Type
CUSTOM
Details
the obtained crystals were dried in vacuo at 40° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to obtain Compound P38 (395 mg, 34%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=CC(=C2C(=N1)N=C(N2)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.